5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine
Description
The compound 5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine is a heterocyclic molecule featuring a 1,2,4-triazole core linked via a methylsulfanyl group to a 1,3-thiazole ring substituted with a 4-isopropylphenyl group. Its molecular formula is C₁₅H₁₈N₆S₂, with a molecular weight of 370.48 g/mol. The structure combines two pharmacologically significant motifs:
- 1,2,4-Triazol-3-amine: Known for antimicrobial, antiviral, and anticancer activities .
- 1,3-Thiazole: Associated with anti-inflammatory and kinase inhibition properties .
This compound has been explored in medicinal chemistry for its structural novelty but is currently listed as discontinued in commercial catalogs .
Properties
IUPAC Name |
3-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S2/c1-9(2)10-3-5-11(6-4-10)13-17-7-12(22-13)8-21-15-18-14(16)19-20-15/h3-7,9H,8H2,1-2H3,(H3,16,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNXVDDDHAJOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC=C(S2)CSC3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the triazole ring and the sulfanyl group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various alkylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, under various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations :
- The target compound uniquely combines a triazole-thiazole scaffold with a propan-2-ylphenyl group. In contrast, the GPR-17 agonist () replaces the thiazole with a morpholine-sulfonyl group and adds an acetamide tail, enhancing its specificity for neurological targets.
- Compounds like 4-methyl-5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine () lack the thiazole-sulfanyl moiety, simplifying synthesis but reducing structural complexity.
Biological Activity: The GPR-17 agonist demonstrates efficacy in glioblastoma models by inhibiting migration and proliferation when combined with temozolomide (TMZ) . Thiazole-containing analogs (e.g., ) highlight the role of the thiazole ring in enhancing reactivity and biological activity, particularly in antiproliferative contexts.
Synthetic Routes :
- Thiazole rings are typically synthesized via Hantzsch thiazole synthesis (condensation of thioureas with α-halo ketones) , while triazoles often form via cycloaddition reactions (e.g., azide-alkyne click chemistry) .
- The sulfanyl linker in the target compound likely arises from nucleophilic substitution between a thiolate and a halogenated intermediate .
Physicochemical Properties :
- LogP Comparison :
Biological Activity
5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine is a compound that belongs to the class of thiazole and triazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. The structural features of this compound suggest potential interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 331.46 g/mol. The presence of thiazole and triazole rings in its structure is notable for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₅S₂ |
| Molecular Weight | 331.46 g/mol |
| CAS Number | 1334149-45-9 |
| Purity | Not specified |
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of similar compounds against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) indicated that modifications on the phenyl ring can enhance antibacterial activity .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The compound under discussion has shown promise against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of 5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The presence of electron-donating groups on the phenyl ring significantly enhances the cytotoxicity .
Case Study: Cytotoxic Effects
In a comparative study, related thiazole derivatives were tested for cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that compounds with specific substitutions on the thiazole ring exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives have been documented extensively. Similar compounds have shown efficacy in reducing seizure activity in animal models. The mechanism often involves modulation of GABAergic neurotransmission and inhibition of sodium channels .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Thiazole Ring : Essential for biological activity; modifications can enhance potency.
- Phenyl Substituents : Electron-donating groups increase activity; specific positions are crucial for interaction with biological targets.
- Triazole Moiety : Contributes to the overall pharmacological profile by facilitating interactions with enzymes and receptors involved in disease processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
